molecular formula C22H13FN2O3S B2672157 N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 441291-59-4

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide

Cat. No.: B2672157
CAS No.: 441291-59-4
M. Wt: 404.42
InChI Key: INIQQONUDDYQPD-ZNTNEXAZSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential pharmacological properties . They are characterized by a benzene ring fused to a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with various electrophiles . For example, a condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid provides 2-arylbenzothiazoles .


Molecular Structure Analysis

The molecular structure of a benzothiazole derivative would be characterized by the presence of a benzothiazole moiety, along with any additional functional groups introduced during synthesis .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives would depend on the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a benzothiazole derivative would depend on its specific chemical structure . These properties could include its molecular weight, solubility, melting point, and spectral data .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Compounds with benzothiazole and coumarin derivatives have been synthesized for various purposes, including acting as chemosensors for cyanide anions and exhibiting antimicrobial properties. For example, certain fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013). This suggests that the compound could have potential applications in developing new antimicrobial agents.

Chemosensors

  • The ability of coumarin benzothiazole derivatives to act as chemosensors for cyanide anions through color change and fluorescence quenching indicates a potential application in environmental monitoring and detection of hazardous substances (Kangnan Wang et al., 2015).

Synthesis Methods and Biological Evaluation

  • Various synthesis methods have been developed for compounds containing structural elements similar to the compound , leading to derivatives with enhanced antimicrobial and antioxidant properties (Battula et al., 2017). This highlights the potential for exploring novel synthesis methods and biological applications for the compound.

Fluorescence and Sensory Applications

  • The synthesis and fluorescence study of blue light-emitting derivatives indicates potential applications in materials science, particularly in the development of optical materials and sensors (Mahadevan et al., 2014).

Mechanism of Action

The mechanism of action of benzothiazole derivatives in a biological context would depend on their specific chemical structure and the target they interact with . Some benzothiazole derivatives have been found to have anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with a benzothiazole derivative would depend on its specific chemical structure and properties . Some benzothiazole derivatives have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa .

Future Directions

The future directions for the study of benzothiazole derivatives could include further exploration of their potential pharmacological properties, the development of new synthetic methods, and the investigation of their mechanisms of action .

Properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O3S/c1-25-17-8-7-13(23)10-19(17)29-22(25)24-20(26)16-11-15-14-5-3-2-4-12(14)6-9-18(15)28-21(16)27/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIQQONUDDYQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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